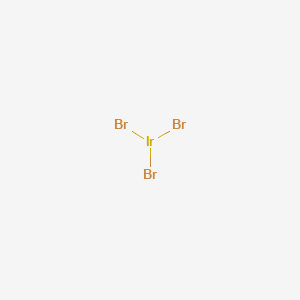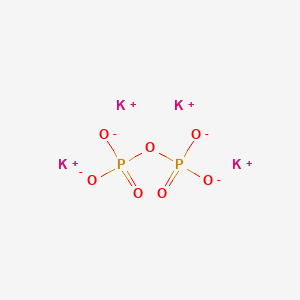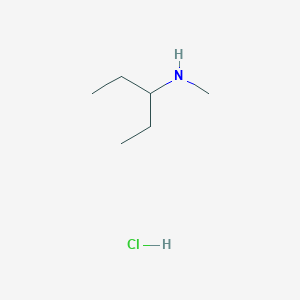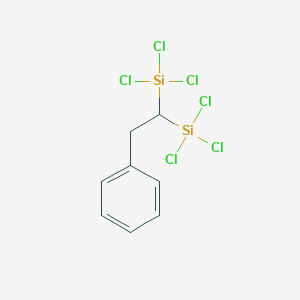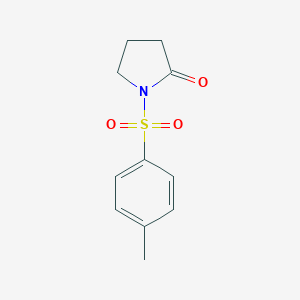
1-(p-Toluenesulfonyl)-2-pyrrolidinone
Übersicht
Beschreibung
“1-(p-Toluenesulfonyl)-2-pyrrolidinone” is a derivative of p-Toluenesulfonyl chloride . It is a reagent widely used in organic synthesis . The p-Toluenesulfonyl-activated nanomaterials provide reactive sulfonyl esters to covalently attach antibodies or other ligands containing primary amino or sulfhydryl groups to the nanomaterial surface .
Synthesis Analysis
The synthesis of “1-(p-Toluenesulfonyl)-2-pyrrolidinone” involves nucleophilic attack by TsNCO at the central carbon of a platinum p-allyl system, leading to the substitution of the oxygen atom by the p-toluenesulfonyl N group in high yield .Molecular Structure Analysis
The molecular structure of “1-(p-Toluenesulfonyl)-2-pyrrolidinone” contains a sulfonyl chloride (−SO 2 Cl) functional group . The S=O groups can delocalize the nitrogen nucleus to block the reactivity of PF 5 .Chemical Reactions Analysis
“1-(p-Toluenesulfonyl)-2-pyrrolidinone” is used to convert alcohols into alkyl tosylates . It also undergoes palladium-catalyzed bis-allylation reaction with allylstannanes and allyl chlorides .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
1-(p-Toluenesulfonyl)-2-pyrrolidinone derivatives have been investigated for their antitumor activity. In a study focusing on N-sulfonylpyrimidine derivatives, including 1-(p-toluenesulfonyl)cytosine, notable antitumor effects were observed against mouse mammary carcinoma. This finding highlights the potential of these compounds in cancer research and therapy (Pavlak et al., 2004).
Chemical Synthesis and Stability
1-(p-Toluenesulfonyl)-2-pyrrolidinone derivatives are also significant in chemical synthesis. For instance, 2-bromo-N-(p-toluenesulfonyl)pyrrole, a derivative of 2-bromopyrrole, has been noted for its stability and utility as a substrate for Suzuki coupling reactions, demonstrating the compound's versatility in chemical processes (Knight et al., 2003).
Applications in Organic Chemistry
These derivatives are also utilized in various organic chemistry applications. For example, efficient tosylation of oligoethylene glycols and related alcohols has been achieved using p-toluenesulfonyl chloride, showcasing the compound's utility in modifying alcohols and glycols (Ouchi et al., 1990).
Role in Stereoselective Synthesis
The compound is also instrumental in the stereoselective synthesis of C-glycoside and polyhydroxyindolizidine analogues. This highlights its role in producing complex organic molecules with specific stereochemistry, which is crucial in pharmaceutical synthesis (Izquierdo et al., 2000).
Other Synthetic Applications
The compound has various other synthetic applications, such as in the preparation of vinylic and allylic sulfones from alkenes, showing its broad utility in creating diverse chemical structures (Inomata et al., 1986).
Safety And Hazards
“1-(p-Toluenesulfonyl)-2-pyrrolidinone” is considered hazardous. It may be corrosive to metals, cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It should be handled with care, avoiding contact with skin, eyes, and clothing, and should not be ingested or inhaled .
Zukünftige Richtungen
“1-(p-Toluenesulfonyl)-2-pyrrolidinone” has potential applications in the field of biochemistry. For instance, it has been used as an electrolyte additive in the development of a COVID-19 N protein detect strip . This suggests that it could have significant implications in large-scale population screening for diseases like COVID-19 .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXCXJDQWSSCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340264 | |
| Record name | 1-(p-Toluenesulfonyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Toluenesulfonyl)-2-pyrrolidinone | |
CAS RN |
10019-95-1 | |
| Record name | 1-(p-Toluenesulfonyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-Toluenesulfonyl)-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



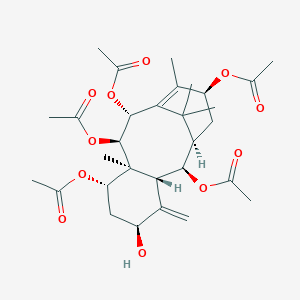
![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)
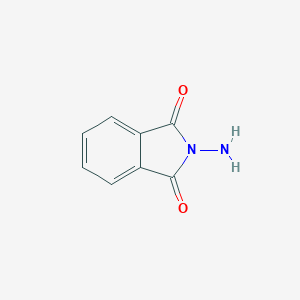
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)
